molecular formula C11H15N3O3S2 B2939123 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide CAS No. 477890-01-0

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide

Cat. No. B2939123
CAS RN: 477890-01-0
M. Wt: 301.38
InChI Key: XZGZVUJVUITRCG-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C11H15N3O3S2 and its molecular weight is 301.38. The purity is usually 95%.
BenchChem offers high-quality 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antileishmanial Activity

A study by Ahsan et al. (2016) synthesized a series of new analogues, including structures similar to the specified compound, to investigate potential therapeutics for leishmaniasis. These compounds demonstrated promising in vitro antileishmanial activity against Leishmania donovani promastigotes. One particular analogue showed significant activity, highlighting the therapeutic potential of these compounds in treating leishmaniasis without cytotoxicity (Ahsan et al., 2016).

Antimycotic and Anti-inflammatory Potential

Further research by Wujec et al. (2004) and Nikalje et al. (2015) explored the synthesis of similar compounds with a focus on their antimycotic and anti-inflammatory properties. These studies revealed that specific modifications in the chemical structure could lead to compounds with promising antimycotic activity and significant anti-inflammatory effects, underscoring the versatility of these compounds in addressing different pathological conditions (Wujec et al., 2004; Nikalje et al., 2015).

Optical and Electronic Applications

The compound and its derivatives have also been studied for their potential in optical and electronic applications. Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones similar to the specified compound, identifying them as candidates for optical device applications such as optical limiters and switches. This research opens new avenues for the application of these compounds beyond biomedical uses (Naseema et al., 2010).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to the one mentioned. These studies highlight the broad spectrum of antimicrobial activity against various bacterial and fungal species, indicating the potential of these compounds in developing new antimicrobial agents (Mahmoud et al., 2017; Sahin et al., 2012).

properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c15-11(13-12-8-10-2-1-5-18-10)9-14-3-6-19(16,17)7-4-14/h1-2,5,8H,3-4,6-7,9H2,(H,13,15)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZVUJVUITRCG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CCN1CC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.